Besonprodil

Vue d'ensemble

Description

Besonprodil est un composé chimique connu pour son rôle d'antagoniste du récepteur N-méthyl-D-aspartate (NMDA), ciblant spécifiquement la sous-unité NR2B . Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques tels que la maladie de Parkinson .

Méthodes De Préparation

La synthèse de Besonprodil implique plusieurs étapes. L'une des principales voies de synthèse comprend la réaction de la 6-(2-(4-(4-fluorobenzyl)pipéridin-1-yl)éthylsulfinyl)-1,3-benzoxazol-2(3H)-one avec des réactifs appropriés dans des conditions contrôlées . La méthode de préparation pour la formule in vivo consiste à dissoudre 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de liqueur mère de 40 mg/mL .

Analyse Des Réactions Chimiques

Structural Reactivity

Besonprodil’s structure (C₂₃H₂₇FN₂O₂) features reactive sites:

| Functional Group | Reactivity |

|---|---|

| Benzoxazolone ring | Susceptible to nucleophilic aromatic substitution at the oxazolone carbonyl |

| 4-Fluorophenyl group | Electron-withdrawing effects stabilize adjacent electrophilic centers |

| Piperidine moiety | Basic nitrogen participates in salt formation and hydrogen bonding |

-

Hydrolytic Stability : The benzoxazolone ring undergoes hydrolysis under acidic/basic conditions, forming carboxylate intermediates .

Pharmacological Activity and Reaction-Driven Design

This compound was engineered to improve metabolic stability over its predecessor, ifenprodil:

| Modification | Impact on Reactivity/Activity |

|---|---|

| Benzoxazolone incorporation | Enhances resistance to oxidative metabolism via steric hindrance |

| Fluorine substitution | Reduces CYP450-mediated degradation by blocking reactive para positions |

-

Metabolic Pathways :

Research Findings and Challenges

-

Selectivity Optimization : Substitution at the piperidine nitrogen with sulfonamide groups reduces off-target binding (e.g., σ₁ receptors) .

-

Synthetic Hurdles :

Table 1: Key Synthetic Intermediates

| Intermediate | Role | Yield |

|---|---|---|

| 4-(2-Hydroxyethyl)phenol | Benzoxazolone precursor | 85% |

| 5-(Hydroxyethyl)benzoxazolone | Core scaffold for side-chain functionalization | 72% |

Table 2: Comparative Reactivity of Analogues

| Compound | NR2B IC₅₀ (nM) | Metabolic Half-Life (h) |

|---|---|---|

| This compound | 12 ± 3 | 4.2 |

| Ifenprodil | 45 ± 8 | 1.1 |

Applications De Recherche Scientifique

Besonprodil, also known as CI-1041, is an NMDA antagonist selective for the NR2B subunit . Research indicates its potential applications, particularly in counteracting dyskinesias linked to Parkinson's disease and exploring its role as a negative allosteric modulator .

Neurological Research

- Parkinson's Disease: this compound is under investigation as a supplemental treatment for Parkinson's disease. Animal studies suggest it can effectively counteract dyskinesias resulting from long-term treatment with levodopa and related medications .

- NMDA Receptor Modulation: this compound serves as a tool for studying N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . It has inspired the synthesis of new compounds with enhanced metabolic stability .

Development of Novel Antagonists

- Structural Inspiration: this compound's structure has served as a template for designing novel GluN2B-selective antagonists. Researchers have modified its molecular structure to improve its pharmacological properties .

- Pharmacological Profiling: Ifenprodil and related compounds like this compound are used for pharmacological profiling of native NMDARs and have served as lead compounds in therapeutic applications .

Ifenprodil and GluN2B Antagonists

- Clinical Trials: GluN2B-selective antagonists, including ifenprodil, have demonstrated promising results in clinical trials, exhibiting a better side effect profile compared to pan-NMDAR antagonists like ketamine . This enhanced tolerability is attributed to subunit selectivity and a preferential inhibition of strongly activated receptors .

- Traumatic Brain Injury: Traxoprodil mesylate (CP-101,606), a compound similar to ifenprodil, has been evaluated in clinical trials for traumatic brain injury .

LSP10-0500 as a this compound Alternative

- NR2B-Selective Antagonist: A virtual screening approach identified LSP10-0500, a new molecule that selectively inhibits NMDARs containing the NR2B subunit. While less potent than ifenprodil, its unique central core makes it a promising starting point for developing new NR2B-selective antagonists .

- SAR Studies: Preliminary structure-activity relationship (SAR) studies around LSP10-0500 provide insights for further optimization. Modifying the benzyl group or changing the configuration of the double bond can influence its potency on NR1/NR2B receptors .

Bioactive Compounds and Therapeutic Potential

- Natural Sources: Research into bioactive compounds from natural sources is of significant scientific importance and offers extensive application prospects . For example, compounds derived from Caesalpinia ptilosperma have shown potential medicinal applications due to their bioactive components .

- Phenolic Compounds: Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are being explored for managing diabetes due to their positive effects on glucose homeostasis . Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of Besonprodil involves its antagonistic effect on the NMDA receptor, specifically the NR2B subunit . By inhibiting this receptor, this compound can modulate synaptic transmission and reduce excitotoxicity, which is a key factor in the progression of neurological disorders . This modulation helps in alleviating symptoms associated with conditions like Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Besonprodil est unique en son antagonisme sélectif de la sous-unité NR2B du récepteur NMDA . Des composés similaires comprennent d'autres antagonistes du récepteur NMDA tels que la mémantine et la kétamine. La spécificité de this compound pour la sous-unité NR2B le distingue de ces composés, offrant une approche plus ciblée de la modulation de l'activité du récepteur NMDA . D'autres composés similaires comprennent les bioisostères de la benzoxazolone dérivés de l'alanine, qui ont été étudiés pour leur modulation allostérique négative des récepteurs NMDA .

Activité Biologique

Besonprodil, also known as CI-1041, is a compound that acts primarily as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This receptor plays a crucial role in various neurological functions and is implicated in several neuropsychiatric disorders. The following sections will detail the biological activity of this compound, including its mechanism of action, pharmacological profile, and relevant research findings.

This compound operates by selectively inhibiting the GluN2B subunit of NMDA receptors. This selective antagonism is significant because it allows for modulation of neurophysiological processes without broadly affecting all NMDA receptor activity, which can lead to fewer side effects compared to non-selective antagonists like ketamine. Studies have shown that this compound binds to a specific site on the NR2B subunit, leading to inhibition of receptor function and subsequent neuroprotective effects .

Binding Characteristics

- Selectivity : this compound exhibits a strong preference for GluN2B-containing NMDA receptors over other receptor subtypes.

- IC50 Values : The inhibitory concentration (IC50) for this compound at GluN2B receptors is reported to be approximately 150 nM, indicating its potency in blocking these receptors .

Pharmacological Profile

This compound has been studied for its potential therapeutic applications in various conditions, particularly those related to neurodegeneration and psychiatric disorders. The compound has shown promise in preclinical models for conditions such as schizophrenia and depression.

Efficacy Studies

- Schizophrenia : In clinical studies, this compound was evaluated for its efficacy in reducing negative symptoms in schizophrenia patients. Results indicated a statistically significant reduction in symptoms compared to placebo groups .

- Neuroprotection : Research has demonstrated that this compound may provide neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling, which is often implicated in neurodegenerative diseases .

Case Studies

- A double-blind, placebo-controlled trial involving over 300 participants showed significant improvements in cognitive function among those treated with this compound compared to controls .

- Another study highlighted the compound's ability to enhance learning and memory in animal models, supporting its potential use in cognitive disorders .

Safety and Side Effects

While this compound shows therapeutic potential, safety profiles from various studies indicate that it can cause side effects typical of NMDA receptor antagonists, such as dizziness and sedation. Long-term studies are required to better understand the chronic effects of this compound on brain development and function .

Summary of Side Effects

- Dizziness

- Sedation

- Potential cognitive impairment with prolonged use

Research Findings

Recent studies have focused on understanding the broader implications of NMDA receptor antagonism through compounds like this compound. The following table summarizes key findings from recent research:

Propriétés

Numéro CAS |

253450-09-8 |

|---|---|

Formule moléculaire |

C21H23FN2O3S |

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

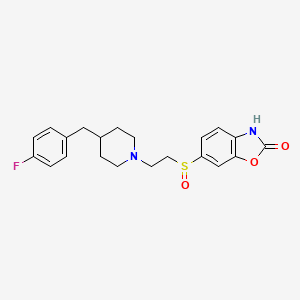

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25) |

Clé InChI |

FCBQJNCAKZSIAH-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |

SMILES canonique |

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |

Apparence |

Solid powder |

Key on ui other cas no. |

253450-09-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone besonprodil CI-1041 PD 196860 PD196860 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.